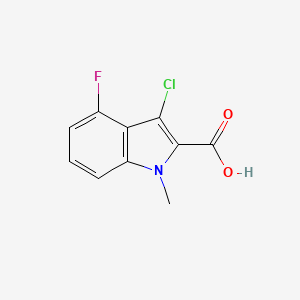
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole core, along with a carboxylic acid functional group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation reactions to introduce chlorine and fluorine atoms.
- Methylation reactions to add the methyl group.
- Carboxylation reactions to form the carboxylic acid group.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
- Oxidation of the methyl group can yield 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives with hydroxyl or carbonyl groups.
- Reduction of the carboxylic acid group can produce alcohol or aldehyde derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel indole-based compounds with potential pharmaceutical applications.
Biology:
- Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and specificity, enhancing its potential as a bioactive molecule.
Comparaison Avec Des Composés Similaires
3-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
4-Fluoro-1H-indole-2-carboxylic acid:
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine and fluorine groups, leading to variations in its chemical behavior and biological activity.
Uniqueness:
- The combination of chlorine, fluorine, and methyl groups in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution.
- These structural features can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C10H7ClFNO2 |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO2/c1-13-6-4-2-3-5(12)7(6)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
Clé InChI |
LEERCMMMTHKWDG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC=C2)F)C(=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


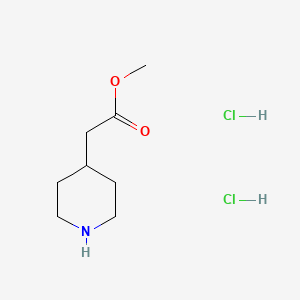
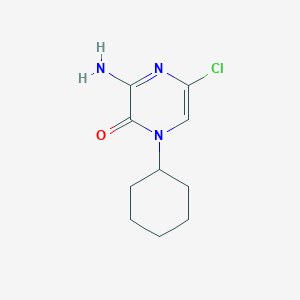
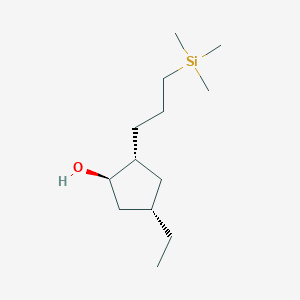

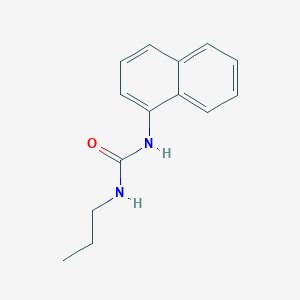


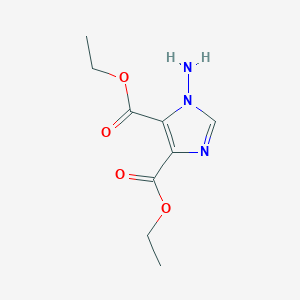

![2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11877586.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)


